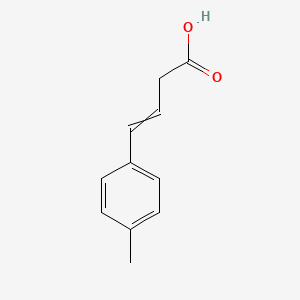

4-(4-methylphenyl)but-3-enoic acid

Description

Contextualization within Organic Synthesis and Mechanistic Studies

In the landscape of organic synthesis, 4-(4-methylphenyl)but-3-enoic acid is recognized as a versatile small molecule scaffold. atlantis-press.comcymitquimica.com Its synthesis and reactions are often explored in the context of developing more efficient and selective methods for carbon-carbon bond formation. A key area of research is the palladium-catalyzed direct C-H arylation of 3-butenoic acid derivatives to produce 4-aryl-3-butenoic acids like the title compound. This approach, often referred to as a carboxylic-acid-directed oxidative Heck reaction, provides a more atom-economical alternative to traditional cross-coupling reactions which often require pre-functionalized starting materials. researchgate.net

Mechanistic investigations into these transformations are crucial for optimizing reaction conditions and expanding their scope. nih.gov Studies on similar systems suggest that the reaction proceeds through a palladium(II) intermediate, with the carboxylic acid group of the butenoic acid directing the catalyst to the specific C-H bond for activation. researchgate.net The role of ligands and additives in these catalytic cycles is also an area of active investigation, aiming to enhance reaction efficiency and control stereoselectivity. nih.gov

Historical Perspectives on Related Chemical Scaffolds and Transformations

The synthetic chemistry of this compound is built upon a rich history of reactions developed for similar structures, most notably cinnamic acid and its derivatives. jocpr.comthepharmajournal.comnih.gov One of the earliest and most fundamental methods for the synthesis of cinnamic acids is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. jocpr.com While historically significant, the Perkin reaction can be limited by side product formation, especially with certain substituted aldehydes. jocpr.com

The advent of palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, revolutionized the synthesis of substituted alkenes, including arylbutenoic acids. thepharmajournal.com This reaction, which couples an unsaturated halide with an alkene, offered a more versatile and efficient route. thepharmajournal.com Over the years, significant advancements have been made in the Heck reaction, including the development of more active and stable catalyst systems and the use of microwave irradiation to accelerate reaction times. thepharmajournal.com Knoevenagel condensation of aromatic aldehydes with malonic acid and its derivatives also provides a classical and effective route to cinnamic acid analogues. thepharmajournal.com

Significance of the this compound Motif in Contemporary Chemical Research

While specific high-impact applications of this compound itself are not extensively documented in dedicated studies, its structural motif is of significant interest in several areas of contemporary chemical research. The broader class of cinnamic acid derivatives is known to exhibit a wide range of pharmacological activities, including antioxidant, antiviral, and anti-diabetic properties. thepharmajournal.comnih.gov The introduction of a methyl group on the phenyl ring, as in the case of this compound, can modulate these biological activities. nih.gov

The butenoic acid scaffold is a key component of many natural products and biologically active molecules. nih.gov Therefore, synthetic routes to compounds like this compound are valuable for the preparation of libraries of related compounds for drug discovery and medicinal chemistry programs. For instance, derivatives of cinnamic acid have been investigated as potential agents for the treatment of Alzheimer's disease and as monoamine oxidase (MAO) inhibitors. nih.gov The this compound structure serves as a foundational piece for creating more complex molecules with potential therapeutic applications.

Furthermore, functionalized butenoic acids can serve as monomers or building blocks in materials science. The carboxylic acid and alkene functionalities allow for polymerization or grafting onto surfaces, potentially leading to new materials with tailored properties.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 127404-74-4 |

| Synonyms | (E)-4-(p-tolyl)but-3-enoic acid, 4-(p-tolyl)but-3-enoic acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)but-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h2-3,5-8H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWYCWPHQZDKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Methylphenyl but 3 Enoic Acid

Established Synthetic Pathways and Precursors

The synthesis of 4-(4-methylphenyl)but-3-enoic acid can be achieved through several well-established organic reactions. These pathways typically involve the formation of the carbon-carbon double bond and the carboxylic acid moiety from readily available precursors.

One of the primary precursors for these syntheses is p-tolualdehyde , which provides the 4-methylphenyl group. This aromatic aldehyde serves as a foundational building block in several condensation reactions.

Perkin Reaction: This reaction traditionally synthesizes α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. youtube.comonlineorganicchemistrytutor.comlongdom.org For the target molecule, a variation of the Perkin reaction using p-tolualdehyde and succinic anhydride would be a plausible route. The reaction is typically conducted at high temperatures (around 180°C) with a base catalyst like sodium acetate. onlineorganicchemistrytutor.comresearchgate.net The initial condensation and subsequent hydrolysis yield the desired but-3-enoic acid structure.

Reformatsky Reaction: This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an α-haloester in the presence of metallic zinc. byjus.comorganicreactions.org To synthesize the target compound, p-tolualdehyde would react with a γ-halo-α,β-unsaturated ester, followed by hydrolysis. The key step is the formation of an organozinc reagent, or a "Reformatsky enolate," which then adds to the carbonyl group. iitk.ac.inlibretexts.org This method is advantageous as the organozinc reagents are generally less reactive than Grignard reagents, allowing for better selectivity. pearson.com

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are powerful tools for creating carbon-carbon double bonds.

In the Wittig reaction , a phosphonium (B103445) ylide reacts with an aldehyde or ketone. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com To form the but-3-enoic acid chain, p-tolualdehyde would be reacted with a Wittig reagent containing a protected carboxylic acid function, such as (3-carboxypropyl)triphenylphosphonium bromide.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, uses a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.com This variation is often preferred as it typically yields (E)-alkenes with high selectivity and the water-soluble phosphate byproduct is easily removed. organic-chemistry.org The reaction would involve p-tolualdehyde and a phosphonate (B1237965) ester, such as triethyl 3-phosphonopropanoate.

Development of Novel Synthetic Routes and Strategies

Modern synthetic chemistry seeks to develop more efficient and selective methods. For this compound, this involves strategies that control the precise arrangement of atoms (regiochemistry) and their 3D orientation (stereochemistry).

Chemo- and Regioselective Approaches

Mizoroki-Heck Reaction: The Heck reaction is a cornerstone of modern cross-coupling chemistry, involving the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgyoutube.com This approach offers a highly regioselective way to form the bond between the aryl group and the butenoic acid chain.

A plausible strategy involves coupling 4-iodotoluene (or 4-bromotoluene) with an alkene such as but-3-enoic acid or one of its esters (e.g., ethyl but-3-enoate). The catalytic cycle typically involves a Pd(0)/Pd(II) process, including oxidative addition, migratory insertion, and β-hydride elimination. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for optimizing the yield and preventing side reactions. organic-chemistry.orglibretexts.org This method is valued for its high functional group tolerance. youtube.com

Stereoselective and Asymmetric Synthesis Strategies

Creating specific stereoisomers (enantiomers) of this compound, where a chiral center is present, requires asymmetric synthesis techniques. While the parent compound does not have a chiral center, derivatives of it could, and these strategies are key for producing optically active molecules.

Catalytic Asymmetric Hydrogenation: A powerful method for creating chiral centers is the asymmetric hydrogenation of a prochiral alkene or alkyne. If a precursor to this compound contained an additional substituent creating a prochiral double bond, this method could be applied. Chiral catalysts, often based on transition metals like iridium, rhodium, or ruthenium complexed with chiral phosphine ligands, can deliver hydrogen to one face of the double bond with high enantioselectivity. acs.orgnih.gov Iridium catalysts with chiral spiro-P,N-ligands have shown exceptional activity and selectivity in the hydrogenation of unsaturated carboxylic acids. acs.org

Asymmetric Conjugate Addition: Another approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. For instance, a copper hydride (CuH)-catalyzed enantioselective reduction of an α,β-unsaturated carboxylic acid could be employed to generate a β-chiral center, leading to an enantiomerically enriched saturated aldehyde, which could then be further manipulated. dicp.ac.cnorganic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems

The success of any synthetic pathway depends heavily on fine-tuning the reaction conditions to maximize yield and selectivity.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can dramatically influence reaction rates and outcomes by affecting reactant solubility, catalyst stability, and transition state energies.

In the Perkin reaction , polar aprotic solvents or even solvent-free conditions can be employed. Studies have shown that the reaction rate can be significantly influenced by the solvent, with one study noting rates of 1.7 × 10⁻² g mol⁻¹ min⁻¹ in ethanol versus 5.6 × 10⁻³ g mol⁻¹ min⁻¹ in toluene (B28343), highlighting the impact of solvent polarity. researchgate.net

For the Heck reaction , polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA) are commonly used. nih.govresearchgate.net The use of ionic liquids or aqueous micellar solutions has also been explored as "green" alternatives that can enhance catalyst stability and facilitate recycling. wikipedia.org

| Solvent | Catalyst System | Yield (%) |

|---|---|---|

| DMF | PdCl₂(PPh₃)₂ / K₂CO₃ | 70 |

| NMP | PdCl₂ / K₂CO₃ / TBAB | 85 |

| DMA | Pd(OAc)₂ / K₂CO₃ / TBAB | 78 |

| Toluene | Pd(OAc)₂ / K₂CO₃ / P(o-tol)₃ | 65 |

Temperature and Pressure Influences on Synthesis Outcomes

Temperature and pressure are critical parameters that control reaction kinetics and thermodynamics.

For the Perkin reaction , high temperatures, often in the range of 165-180°C, are typically required to drive the condensation. youtube.comresearchgate.net While higher temperatures increase the reaction rate, they can also lead to side reactions and decomposition, necessitating careful optimization. researchgate.net The use of microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating. jk-sci.com

In the Heck reaction , temperatures commonly range from 100°C to 140°C. nih.govresearchgate.net The optimal temperature depends on the reactivity of the substrates and the thermal stability of the palladium catalyst. As shown in the table below, increasing the temperature does not always lead to better results; excessive heat can cause catalyst degradation and lower yields. researchgate.net While most Heck reactions are run at atmospheric pressure, certain variations, particularly those involving gaseous reactants, may utilize elevated pressure. For asymmetric hydrogenations, hydrogen pressure is a key variable, with many modern iridium catalysts operating efficiently at low pressures (<12 atm). acs.org

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | DMF | 100 | 70 |

| PdCl₂(PPh₃)₂ | DMF | 130 | 72 |

| PdCl₂ | NMP | 100 | 85 |

| PdCl₂ | NMP | 155 | 47 |

Green Chemistry Principles in the Synthesis of this compound

Atom Economy and E-Factor Considerations

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org A higher atom economy indicates that a larger proportion of the reactant atoms are incorporated into the final product, resulting in less waste.

The E-Factor, on the other hand, provides a more practical measure of the environmental impact of a chemical process by quantifying the amount of waste generated. It is the ratio of the mass of total waste to the mass of the desired product. A lower E-Factor is indicative of a greener process.

Wittig Reaction: The Wittig reaction is a widely used method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide. organic-chemistry.orgwikipedia.org However, it is often cited as a reaction with poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. wikipedia.orggctlc.org

A plausible Wittig approach to this compound would involve the reaction of 4-methylbenzaldehyde with a phosphonium ylide derived from an ester of bromoacetic acid, followed by hydrolysis.

Interactive Data Table: Theoretical Atom Economy and E-Factor for a Hypothetical Wittig Synthesis

| Metric | Value | Description |

| Theoretical Atom Economy | ~40-50% | This value is an estimate based on the reactants required for the ylide formation and the subsequent reaction with the aldehyde. The major contributor to the low atom economy is the triphenylphosphine oxide byproduct. |

| Estimated E-Factor | >10 | The E-Factor for Wittig reactions is typically high due to the generation of a high molecular weight byproduct and the use of solvents for reaction and purification. |

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester, which can then be dehydrated to the α,β-unsaturated ester and subsequently hydrolyzed. wikipedia.orgpsiberg.combyjus.com This reaction can offer a better atom economy than the Wittig reaction as the inorganic byproducts have lower molecular weights.

A potential Reformatsky synthesis of this compound would start with the reaction of 4-methylbenzaldehyde with an ester of bromoacetic acid and zinc, followed by dehydration and hydrolysis.

Interactive Data Table: Theoretical Atom Economy and E-Factor for a Hypothetical Reformatsky Synthesis

| Metric | Value | Description |

| Theoretical Atom Economy | ~60-70% | The atom economy is improved compared to the Wittig reaction due to the lower molecular weight of the zinc-based byproducts. |

| Estimated E-Factor | 5-10 | The E-Factor is generally lower than that of the Wittig reaction, though it is still influenced by solvent use and purification steps. |

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. mdpi.comacs.orgrsc.org This reaction can be highly atom-economical, especially in its intramolecular variations or when using catalytic amounts of reagents. mdpi.com

A possible Heck reaction pathway to an ester precursor of this compound could involve the coupling of 4-bromotoluene with an acrylate ester, followed by hydrolysis.

Interactive Data Table: Theoretical Atom Economy and E-Factor for a Hypothetical Heck Synthesis

| Metric | Value | Description |

| Theoretical Atom Economy | >80% | The Heck reaction, being a catalytic process, generally exhibits high atom economy as the main byproduct is a salt. |

| Estimated E-Factor | <5 | With catalyst recycling and the use of green solvents, the E-Factor for Heck reactions can be significantly low, making it a potentially very green synthetic route. acs.orgresearchgate.net |

Environmentally Benign Reagents and Solvents

The choice of reagents and solvents is another critical aspect of green chemistry. Traditional organic syntheses often employ hazardous reagents and volatile organic solvents (VOCs) that pose risks to human health and the environment.

Reagents:

Catalytic Reagents: The use of catalysts, as in the Heck reaction, is a cornerstone of green chemistry because they are used in small amounts and can often be recycled and reused, reducing waste. rsc.org

Less Hazardous Chemicals: Exploring alternatives to hazardous reagents is essential. For instance, in the Wittig reaction, the use of milder bases can be considered. gctlc.org In the Reformatsky reaction, research has explored the use of more benign metals or activating methods for zinc to reduce waste. organic-chemistry.orgnrochemistry.com

Solvents:

Many traditional organic reactions are conducted in solvents like dichloromethane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), which are associated with toxicity and environmental concerns. acs.orgdelval.edu Green chemistry encourages the use of safer alternatives.

Water: For certain reactions, water can be an excellent green solvent. Aqueous Wittig reactions have been developed, reducing the reliance on organic solvents. sciepub.comscribd.com

Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene and γ-valerolactone (GVL), are gaining attention as green alternatives for reactions like the Heck coupling. rsc.orgrsc.org 2-Methyltetrahydrofuran (2-MeTHF), derived from biomass, is another greener alternative to THF for organometallic reactions like the Reformatsky reaction. sigmaaldrich.com

Solvent-Free Reactions: In some cases, reactions can be carried out under solvent-free conditions, which is an ideal scenario from a green chemistry perspective. thapar.edugctlc.org Ball milling has been explored as a mechanochemical method to conduct the Reformatsky reaction without the need for solvents. nih.gov

By carefully selecting the synthetic route and optimizing reaction conditions with green chemistry principles in mind, the synthesis of this compound can be designed to be more sustainable and environmentally friendly. The Heck reaction appears to be the most promising route from an atom economy and E-factor standpoint, particularly if coupled with the use of green solvents and catalyst recycling.

Reaction Mechanisms and Reactivity Studies of 4 4 Methylphenyl but 3 Enoic Acid

Mechanistic Investigations of Electrophilic Additions to the But-3-enoic Acid Moiety

The carbon-carbon double bond in the but-3-enoic acid moiety is susceptible to electrophilic addition reactions. In this reaction, an electrophile (E⁺) attacks the π-electron system of the alkene, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻).

The regioselectivity of this addition is influenced by the electronic effects of the substituents. The p-tolyl group is electron-donating due to hyperconjugation and the inductive effect of the methyl group, which helps to stabilize an adjacent carbocation. Conversely, the carboxylic acid group is electron-withdrawing, which deactivates the double bond towards electrophilic attack compared to a simple alkene.

The mechanism proceeds via the formation of the more stable carbocation. The addition of an electrophile E⁺ can lead to two potential carbocation intermediates. The formation of a carbocation at the carbon adjacent to the p-tolyl group is more favorable due to resonance stabilization by the aromatic ring.

Table 1: Predicted Regioselectivity in Electrophilic Additions

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |

|---|---|---|---|

| H-Br | H⁺ | Br⁻ | 3-Bromo-4-(4-methylphenyl)butanoic acid |

| Br₂ | Br⁺ (from Br-Br) | Br⁻ | 3,4-Dibromo-4-(4-methylphenyl)butanoic acid |

The reaction rate is generally slower than that of styrene (B11656) derivatives lacking the electron-withdrawing carboxylic acid group. The precise kinetics would depend on the specific electrophile and reaction conditions.

Nucleophilic Substitution and Addition Reactions of 4-(4-methylphenyl)but-3-enoic acid

The primary site for nucleophilic attack on this compound is the carbonyl carbon of the carboxylic acid group. This leads to nucleophilic acyl substitution reactions.

Esterification: In the presence of an alcohol and an acid catalyst, the compound can be converted to its corresponding ester. The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, and subsequent elimination of water.

Amide Formation: Reaction with amines, often activated by coupling agents (e.g., DCC, EDC), yields amides. This typically requires converting the hydroxyl group of the carboxylic acid into a better leaving group.

While the double bond is part of an α,β-unsaturated system, its reactivity towards Michael (1,4-conjugate) addition is relatively low. The electron-withdrawing effect of the carboxylic acid is weaker than that of an ester or ketone, making the β-carbon less electrophilic. However, under forcing conditions with strong nucleophiles, conjugate addition could potentially occur. A related compound, 4-(p-Tolyl)-3-buten-2-one, is known to undergo reactions like the Reformatsky reaction, which involves the nucleophilic addition of an organozinc reagent to the carbonyl group. chemicalbook.com

Radical Chemistry and Transformations Involving the Compound

The double bond in this compound can participate in radical reactions. Analogous to cinnamic acid and its derivatives, this compound could undergo radical polymerization or radical additions. acs.org The great success of cinnamic acids in synthesis is partly due to their ability to undergo reactions triggered by radical addition. researchgate.net

In radical polymerization, a radical initiator would add to the double bond, generating a new radical species that can propagate by adding to subsequent monomer units. The regioselectivity of the initial radical attack is a key factor. Studies on methyl cinnamate (B1238496) suggest that radical attack predominantly occurs at the vinyl carbon adjacent to the carbonyl group. acs.org

The compound can also be involved in transformations involving radical intermediates. For instance, visible-light-induced decarboxylative sulfonylation has been demonstrated for cinnamic acids, leading to vinyl sulfones. researchgate.net Similar photocatalytic methods could potentially be applied to this compound. Furthermore, the 4-methylphenyl radical itself has been studied, particularly its reaction with unsaturated hydrocarbons like isoprene, which proceeds via radical addition to the double bond system to form complex cyclic products. osti.gov Cinnamic acid derivatives are also noted for their antioxidant properties, which stem from their ability to act as free radical scavengers. nih.govnih.gov

Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The most prominent example is the [4+2] cycloaddition, or Diels-Alder reaction. youtube.com In this context, the double bond of this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The carboxylic acid group serves this purpose, making the double bond electron-deficient and more susceptible to attack by the highest occupied molecular orbital (HOMO) of a diene. The reaction is typically stereospecific, with the stereochemistry of the dienophile being retained in the product. upenn.edu

Table 2: Hypothetical Diels-Alder Reactions

| Diene | Dienophile | Expected Product |

|---|---|---|

| 1,3-Butadiene | This compound | 4-(4-methylphenyl)-5-(carboxymethyl)cyclohex-1-ene |

The reaction is a concerted process, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. youtube.com The formation of two new, stable sigma bonds from two pi bonds provides the thermodynamic driving force for the reaction. youtube.com

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for modifying unsaturated compounds like this compound. nih.gov Cross-coupling reactions, in particular, are fundamental for creating new carbon-carbon bonds. mdpi.com

Heck Reaction: While typically involving aryl halides, variations of the Heck reaction could potentially couple the alkene moiety with other molecules.

Olefin Metathesis: Ruthenium or Molybdenum-based catalysts, such as Grubbs' catalysts, could be used for olefin metathesis, enabling reactions like cross-metathesis with other alkenes or ring-closing metathesis if another double bond is present in the molecule. mdpi.com

Palladium-Catalyzed Olefination: Palladium(II) catalysis has been used to synthesize cinnamic acid analogues via C-H olefination, demonstrating a pathway to form such structures. rsc.org

Ruthenium-Catalyzed Oxidation: An affordable Ru(II)-catalyst has been shown to facilitate the olefinic oxidation of cinnamic acid, followed by in-situ esterification, to synthesize β-keto esters. researchgate.net This suggests that this compound could be a substrate for similar oxidative transformations.

Table 3: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst (Example) | Reactant(s) | Potential Product Type |

|---|---|---|---|

| Cross-Metathesis | Grubbs' Catalyst | Alkene (R-CH=CH₂) | Substituted butenoic acid |

| Oxidation/Esterification | Ru(II) complex | Alcohol | β-keto ester |

These transformations often proceed under mild conditions with high functional group tolerance, making them highly valuable in modern organic synthesis. nih.gov

Kinetics and Thermodynamics of Reactions Involving the Compound

The kinetics and thermodynamics of reactions involving this compound are dictated by its structure and the specific reaction pathway.

Kinetics: Reaction rates are influenced by factors such as activation energy, steric hindrance, and the electronic nature of the reactants.

In electrophilic additions , the rate-determining step is typically the formation of the carbocation intermediate. The stability of this intermediate, enhanced by the p-tolyl group, influences the reaction rate.

In Diels-Alder reactions , the rate is dependent on the energy gap between the HOMO of the diene and the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile. The electron-withdrawing carboxylic acid group lowers the LUMO energy, generally accelerating the reaction.

Thermodynamics: The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which accounts for both enthalpy (ΔH) and entropy (ΔS) changes.

Reactions involving the conversion of weaker π-bonds into stronger σ-bonds, such as hydrogenation or Diels-Alder reactions, are typically enthalpically favorable (exothermic). youtube.com

Cycloaddition reactions often result in a decrease in entropy as two molecules combine to form one, which can make the reaction less favorable at very high temperatures.

Molecular Structure Elucidation and Theoretical Studies of 4 4 Methylphenyl but 3 Enoic Acid

Advanced Spectroscopic Characterization Techniques for Structural Confirmation in Research

Spectroscopic methods are indispensable tools in modern chemical research for the unambiguous confirmation of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) provide a wealth of information, from the connectivity of atoms to the subtle nuances of stereoisomerism and conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(4-methylphenyl)but-3-enoic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group, the vinylic protons of the butenoic acid chain, the methylene (B1212753) protons adjacent to the carboxyl group, and the methyl protons of the tolyl group. The aromatic protons would likely appear as two doublets in the range of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The vinylic protons would show signals in the olefinic region (δ 5.5-7.0 ppm), with their coupling constant providing information about the stereochemistry (E or Z) of the double bond. The methylene protons adjacent to the carboxylic acid would likely resonate around δ 2.5-3.5 ppm. The singlet for the methyl group protons on the aromatic ring would be expected around δ 2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of δ 170-180 ppm. The aromatic carbons would appear between δ 120-145 ppm, and the vinylic carbons would be observed in the δ 115-140 ppm region. The methylene carbon and the methyl carbon would have signals at the upfield end of the spectrum.

A representative, albeit for a related compound, set of NMR data is presented in the table below for 1-(p-tolyl)ethan-1-ol. rsc.org

| Proton (¹H) | Chemical Shift (δ ppm) | Carbon (¹³C) | Chemical Shift (δ ppm) |

| CH (alcohol) | 4.87 (q, J = 6.30 Hz) | C (aromatic, substituted) | 142.8 |

| Aromatic CH | 7.13-7.29 (m) | C (aromatic, substituted) | 137.1 |

| CH₃ (tolyl) | 2.35 (s) | CH (aromatic) | 129.1 (2C) |

| OH | 1.83 (br, s) | CH (aromatic) | 125.3 (2C) |

| CH₃ (ethyl) | 1.49 (d, J = 6.30 Hz) | CH (alcohol) | 70.2 |

| CH₃ (ethyl) | 25.0 | ||

| CH₃ (tolyl) | 21.1 |

Table 1: ¹H and ¹³C NMR data for 1-(p-tolyl)ethan-1-ol in CDCl₃. rsc.org This data for a related structure provides an indication of the expected chemical shifts for the tolyl group in this compound.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. In the absence of a published mass spectrum for this compound, its fragmentation behavior can be predicted based on the established principles for carboxylic acids and unsaturated systems. youtube.comlibretexts.orgyoutube.com

Upon electron ionization, the molecule would form a molecular ion (M⁺˙). Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45). libretexts.org The presence of the double bond and the aromatic ring would also influence the fragmentation. A characteristic fragmentation for unsaturated compounds is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. youtube.comyoutube.com The stability of the resulting carbocations, particularly those stabilized by the phenyl ring, would dictate the major fragmentation pathways. For instance, cleavage of the bond between the methylene group and the double bond could lead to a stable resonance-stabilized benzylic-type cation.

| Fragmentation Process | Lost Fragment | Expected m/z of Fragment Ion |

| Loss of hydroxyl radical | •OH | M - 17 |

| Loss of carboxyl group | •COOH | M - 45 |

| McLafferty Rearrangement | Neutral alkene | Varies |

| Benzylic cleavage | C₃H₄O₂ | M - 84 |

Table 2: Predicted significant fragmentation pathways for this compound based on general fragmentation rules for carboxylic acids and unsaturated compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups. The analysis of these spectra for this compound would reveal key information about the presence of the carboxylic acid, the carbon-carbon double bond, and the substituted aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp peak corresponding to the C=O stretching of the carbonyl group should appear around 1700-1725 cm⁻¹. The C=C stretching of the alkene will likely be observed in the 1620-1680 cm⁻¹ region. researchgate.net The out-of-plane bending vibrations of the aromatic C-H bonds in the p-substituted ring would give rise to a strong band in the 800-840 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Similarly, the symmetric breathing mode of the aromatic ring is typically a strong Raman band.

While a specific spectrum for the target compound is not available, the table below lists characteristic vibrational frequencies for the closely related trans-cinnamic acid. researchgate.netchemicalbook.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1680 |

| C=C (Alkene) | Stretching | ~1630 |

| C-H (Aromatic) | Stretching | ~3060 |

| C-H (Aromatic) | Out-of-plane bending | ~980 (trans) |

| Aromatic Ring | Skeletal vibrations | 1600, 1580, 1495, 1450 |

Table 3: Typical IR and Raman vibrational frequencies for trans-cinnamic acid, a structural analog of this compound. researchgate.netchemicalbook.com

X-ray Crystallographic Analysis of this compound and its Derivatives

However, analysis of the crystal structures of related compounds can offer valuable insights into the likely solid-state conformation and intermolecular interactions of the target molecule. For example, the study of various substituted carboxylic acids and cinnamic acid derivatives often reveals the formation of hydrogen-bonded dimers through the carboxylic acid groups. researchgate.net This dimerization is a common and energetically favorable motif in the solid state for such compounds. The planarity of the α,β-unsaturated system and the orientation of the p-tolyl group relative to the butenoic acid chain would be key structural features of interest. A search for crystal structures of substituted but-3-enoic acids could provide further clues about the preferred conformations and packing arrangements. nih.gov

Computational Chemistry Approaches

Computational chemistry, particularly methods based on quantum mechanics, has become an indispensable partner to experimental studies in chemistry. These theoretical approaches allow for the prediction of molecular properties, the exploration of reaction mechanisms, and the interpretation of spectroscopic data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comvjst.vnirjweb.com For this compound, DFT calculations can be employed to predict a variety of properties.

Geometric Optimization: A key first step in any DFT study is the optimization of the molecular geometry to find the lowest energy conformation. This provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Electronic Properties: DFT calculations can determine the distribution of electrons within the molecule, providing insights into its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. vjst.vnresearchgate.net A smaller gap generally suggests higher reactivity. The shape and location of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring and the C=C double bond, while the LUMO is likely to be centered on the electron-withdrawing carboxylic acid group and the conjugated system.

Spectroscopic Prediction: DFT can also be used to calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.gov These calculated spectra can aid in the assignment of experimental spectra and can be particularly useful when experimental data is scarce or ambiguous.

Conformational Analysis and Energy Landscapes

Key rotatable bonds that define the conformational landscape include:

C2-C3 bond: Rotation around this bond determines the orientation of the carboxylic acid group relative to the plane of the double bond.

C4-C(Aryl) bond: Rotation around this bond dictates the spatial arrangement of the p-tolyl ring with respect to the butenoic acid chain.

C-O bond within the carboxyl group: This rotation distinguishes between the synperiplanar (s-cis) and antiperiplanar (s-trans) conformations of the carboxylic acid, with the former often stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen.

Computational studies on similar unsaturated carboxylic acids reveal that the planar conformations are generally the most stable due to maximized π-system conjugation. For this compound, the most significant conformers would arise from the interplay between the orientation of the double bond (which is specified as trans or E) and the rotation around the adjacent single bonds. The energy landscape is a multi-dimensional surface mapping the potential energy for each possible conformation. The global minimum on this surface corresponds to the most stable conformer, which typically minimizes steric hindrance while maximizing electronic stabilization. For instance, a planar arrangement of the entire conjugated system (p-tolyl ring, C=C double bond, and C=O group) is expected to be energetically favorable.

Table 1: Representative Conformers and Expected Relative Energy This table illustrates hypothetical major conformers and their expected stability. Precise energy values would require specific quantum chemical calculations.

| Conformer | Dihedral Angle (C=C-C=O) | Dihedral Angle (C-C=C-C_aryl) | Expected Relative Energy (kJ/mol) | Notes |

| A (Global Minimum) | ~180° (trans) | ~0° (planar) | 0.0 | Fully extended and planar conformation minimizes steric clash and maximizes conjugation. |

| B | ~0° (cis) | ~0° (planar) | > 5 | Steric hindrance between the carboxylic acid and the vinyl proton increases energy. |

| C | ~180° (trans) | ~90° (twisted) | > 10 | Disruption of conjugation between the phenyl ring and the double bond significantly increases energy. |

| D | ~0° (cis) | ~90° (twisted) | > 15 | Combines two energetically unfavorable orientations. |

Quantum Chemical Calculations of Bond Dissociation Energies and Frontier Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. biointerfaceresearch.com Methods like B3LYP with basis sets such as 6-31+G(d) are commonly employed for accurate geometry optimization and energy calculations. biointerfaceresearch.com

Bond Dissociation Energies (BDEs) BDE is the energy required to homolytically cleave a chemical bond in the gas phase. It is a critical indicator of bond strength and predicts which bonds are most likely to break during a chemical reaction. For this compound, the BDEs of interest include the O-H bond of the carboxylic acid, the C-H bonds of the methyl group, and the C-H bonds on the aliphatic chain. The O-H bond is typically the most labile acidic proton. The C-H bonds on the methyl group are benzylic-like and thus weaker than typical sp³ C-H bonds, making them potential sites for radical abstraction.

Table 2: Typical Bond Dissociation Energies (BDEs) for Relevant Bond Types The values below are representative and not specific calculated values for the title compound.

| Bond | Bond Type | Typical BDE (kJ/mol) | Significance |

| O-H | Carboxylic Acid | ~430-460 | Relatively weak; site of deprotonation in acid-base reactions. |

| C-H | Benzylic (in tolyl group) | ~370-380 | Weaker than alkyl C-H; potential site for oxidation or radical reactions. |

| C-H | Allylic (at C2) | ~360-370 | Weakened by proximity to the double bond; susceptible to radical attack. |

| C-C | C2-C3 | ~400-420 | Strong single bond, but subject to torsional strain in different conformers. |

Frontier Molecular Orbitals (HOMO and LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be delocalized over the electron-rich parts of the molecule, namely the p-tolyl ring and the C=C double bond. The LUMO, conversely, is anticipated to be centered on the electron-deficient regions, particularly the π* orbital of the carbonyl group and the conjugated C=C double bond. This distribution makes the molecule susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the phenyl ring or the double bond. Studies on similar systems often use frontier orbital calculations to rationalize reaction mechanisms. rsc.org

Table 3: Hypothetical Frontier Orbital Energies These values are illustrative, based on calculations for structurally similar compounds. biointerfaceresearch.com

| Orbital | Energy (eV) | Description and Location |

| HOMO | ~ -6.5 | Primarily located on the p-tolyl ring and the C=C double bond. |

| LUMO | ~ -1.8 | Primarily located on the carboxylic acid group and the C=C double bond. |

| HOMO-LUMO Gap | ~ 4.7 | A moderate gap suggests a balance of stability and potential reactivity. |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of a few low-energy conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field (like AMBER or GROMACS) to describe the underlying potential energy surface. mdpi.comnih.gov

For this compound, an MD simulation would be initiated from an energy-minimized structure. The simulation would then track the trajectory of all atoms over a period of nanoseconds or longer, often in a simulated solvent environment to mimic realistic conditions. koreascience.kr

The primary goals of MD simulations for this molecule would be:

Conformational Sampling: To explore the full range of accessible conformations and the transitions between them, providing a statistical understanding of which shapes the molecule prefers to adopt at a given temperature.

Flexibility Analysis: To identify which parts of the molecule are rigid and which are flexible. This is often quantified by calculating the root-mean-square fluctuation (RMSF) of each atom from its average position. nih.gov The aliphatic chain and the terminal carboxylic acid group are expected to show higher flexibility than the more rigid p-tolyl ring.

Solvent Effects: To understand how interactions with solvent molecules (e.g., water) influence the conformational preferences, particularly through hydrogen bonding with the carboxylic acid group.

By analyzing the MD trajectory, researchers can generate a probability distribution of the key dihedral angles, confirming the energy landscapes predicted by static quantum calculations and providing a more complete and realistic picture of the molecule's structural dynamics. nih.gov

Investigations into Biological Activity Mechanisms of 4 4 Methylphenyl but 3 Enoic Acid in Vitro Studies

Enzymatic Inhibition and Activation Studies: Mechanistic Insights (In Vitro)

In vitro studies detailing the enzymatic inhibition or activation by 4-(4-methylphenyl)but-3-enoic acid are not described in the currently available scientific literature.

Identification of Specific Enzyme Targets and Binding Sites (In Vitro)

There are no published in vitro studies that identify specific enzyme targets or delineate the binding sites for This compound . Consequently, information regarding its interaction with enzymes at a molecular level is unknown.

Elucidation of Inhibition Kinetics and Mechanisms (e.g., Competitive, Non-Competitive) (In Vitro)

As no specific enzyme targets for This compound have been identified, there is a corresponding lack of research into its inhibition kinetics and mechanisms. Therefore, it is not possible to define whether its potential inhibitory actions would be competitive, non-competitive, or otherwise.

Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms (In Vitro)

No in vitro receptor binding assays or studies on the ligand-receptor interaction mechanisms of This compound have been reported in the scientific literature. The affinity of this compound for any specific biological receptor remains undetermined.

Modulation of Cellular Signaling Pathways and Gene Expression (Mechanistic In Vitro)

There is no available data from in vitro studies that describes the effects of This compound on cellular signaling pathways or its ability to modulate gene expression. The impact of this specific compound on intracellular communication and genetic regulation has not been documented.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding (In Vitro)

While structure-activity relationship (SAR) studies may exist for the broader class of phenylbutenoic acid derivatives, specific SAR studies that provide mechanistic insights into the in vitro activity of This compound are not present in the available literature. Such studies would be crucial to understand how the 4-methyl substitution influences biological activity compared to its parent compound, but this information is currently absent.

Synthesis and Mechanistic Applications of Derivatives of 4 4 Methylphenyl but 3 Enoic Acid

Strategies for Derivatization (e.g., Esterification, Amidation, Ring Functionalization)

The derivatization of 4-(4-methylphenyl)but-3-enoic acid can be systematically approached by targeting its key functional groups.

Esterification: The carboxylic acid moiety is readily converted to its corresponding esters through various established methods. Standard Fischer esterification, involving reaction with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid, p-toluenesulfonic acid), is a common and cost-effective approach. For more sensitive substrates or to achieve higher yields, milder conditions employing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be utilized. researchgate.net The synthesis of methyl esters can also be achieved using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane, although these require careful handling. The choice of alcohol can be varied to introduce a wide range of functionalities, from simple alkyl chains to more complex moieties bearing reporters or reactive handles.

Amidation: Similar to esterification, the synthesis of amides from this compound can be accomplished through the reaction of the carboxylic acid with a primary or secondary amine. organic-chemistry.org This transformation is typically facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides (e.g., DCC, EDC). organic-chemistry.orggoogle.com These methods are widely used in peptide synthesis and can be applied to generate a diverse range of amides. google.com The reaction of the corresponding acyl chloride, prepared by treating the carboxylic acid with thionyl chloride or oxalyl chloride, with an amine is another effective route to amide formation.

Ring Functionalization: The p-tolyl group offers possibilities for electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the methyl and the butenoic acid side chain, functional groups such as nitro (-NO2), halogen (-Br, -Cl), or acyl groups can be introduced onto the aromatic ring. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid. Friedel-Crafts acylation or alkylation can introduce further carbon-based substituents. google.com However, the conditions for these reactions must be carefully chosen to avoid unwanted side reactions with the α,β-unsaturated system.

A summary of potential derivatization strategies is presented in the table below.

| Derivatization Strategy | Reagents and Conditions | Resulting Derivative |

| Esterification | R-OH, H+ (catalytic) | 4-(4-methylphenyl)but-3-enoate ester |

| R-OH, DCC, DMAP | 4-(4-methylphenyl)but-3-enoate ester | |

| Amidation | R-NH2, HATU/HBTU or DCC/EDC | N-substituted-4-(4-methylphenyl)but-3-enamide |

| 1. SOCl2 or (COCl)2, 2. R-NH2 | N-substituted-4-(4-methylphenyl)but-3-enamide | |

| Ring Functionalization | ||

| - Nitration | HNO3, H2SO4 | 4-(methyl, nitro-phenyl)but-3-enoic acid |

| - Halogenation | Br2, FeBr3 or NBS | 4-(bromo, methyl-phenyl)but-3-enoic acid |

| - Friedel-Crafts Acylation | R-COCl, AlCl3 | 4-(acyl, methyl-phenyl)but-3-enoic acid |

Reactivity Profiles of Synthesized Derivatives

The synthesized derivatives of this compound exhibit a range of reactivity profiles dictated by the newly introduced functional groups.

The α,β-unsaturated carbonyl system in the esters and amides remains susceptible to nucleophilic conjugate addition (Michael addition). This allows for the introduction of a wide variety of substituents at the β-position. The reactivity of the double bond can also be exploited in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. Furthermore, the double bond can undergo reduction, for example, through catalytic hydrogenation, to yield the corresponding saturated derivatives, 4-(4-methylphenyl)butanoic acid derivatives.

The ketone analog, 4-(4-methylphenyl)but-3-en-2-one, is known to undergo the Reformatsky reaction with ethyl α-bromopropionate to yield β-hydroxy esters. x-mol.comchemicalbook.com This reactivity highlights the potential of the carbonyl group in these derivatives for carbon-carbon bond formation. This compound has also been utilized as a precursor for the synthesis of thiosemicarbazones. cymitquimica.com

The reactivity of the aromatic ring in functionalized derivatives will be governed by the nature of the substituents. For example, a nitro-substituted ring can undergo nucleophilic aromatic substitution, while a halogenated ring can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce further complexity.

Applications of Derivatives in Chemical Biology Research

The derivatization of this compound opens up avenues for its application in chemical biology, particularly in the development of tools to study biological processes.

By incorporating appropriate reporter groups, derivatives of this compound can be transformed into mechanistic probes.

Fluorescent Labels: A common strategy involves coupling the carboxylic acid with a fluorescent amine, such as one based on the coumarin (B35378) or fluorescein (B123965) scaffold, to generate a fluorescently labeled derivative. frontiersin.orgnih.gov These fluorescent probes can then be used to visualize the localization of the parent molecule within cells or tissues. The design of environmentally sensitive probes, where the fluorescence properties change upon binding to a target, is also a powerful approach. For instance, conjugates of coumarin and cinnamic acid derivatives have been developed as fluorescent probes for α-glucosidase detection. frontiersin.orgnih.gov

Affinity Tags: To facilitate the identification of molecular targets, an affinity tag can be incorporated into the structure. This can be achieved by attaching a biotin (B1667282) molecule to the carboxylic acid or to a functional group on the aromatic ring. The resulting biotinylated probe can be used in pull-down assays to isolate its binding partners. Another approach is to introduce a photoreactive group, such as an azide (B81097) or a diazirine, to enable covalent cross-linking to the target protein upon photoactivation, a technique known as photoaffinity labeling. nih.gov

The structural scaffold of this compound and its derivatives can serve as a valuable starting point for the synthesis of more complex and biologically active molecules. The combination of a reactive double bond, a carboxylic acid (or its derivative), and a modifiable aromatic ring allows for a divergent synthetic approach.

For example, the methyl ester of the related compound, (3E)-4-phenylbut-3-enoic acid, is a known precursor to methyl (E)-4-phenyl-2-diazo-3-butenoate, a reagent utilized in C-H insertion and cyclopropanation reactions, which are powerful tools in modern organic synthesis for the construction of complex molecular architectures. sigmaaldrich.com This suggests that the corresponding derivative of this compound could be similarly employed.

The functionalized aromatic ring of derivatives can be elaborated through cross-coupling reactions to build more complex biaryl or heterocyclic structures. The butenoic acid side chain can be cyclized to form lactones or other heterocyclic systems, which are common motifs in natural products.

Functionalization for Advanced Materials Research

The unique combination of a polymerizable group (the double bond) and a functionalizable aromatic ring makes derivatives of this compound attractive candidates for the development of advanced materials.

Cinnamic acid and its derivatives are well-known building blocks for polymers. x-mol.comrsc.orgrsc.orgresearchgate.net The vinyl group of this compound and its esters or amides can participate in polymerization reactions, such as free radical polymerization or controlled radical polymerization techniques like ATRP or RAFT, to form functional polymers. acs.org

The resulting polymers would feature the 4-(4-methylphenyl) moiety as a pendant group. The properties of these polymers, such as their glass transition temperature and mechanical strength, can be tuned by copolymerizing the monomer with other vinyl monomers like styrene (B11656) or acrylates. acs.org

The key advantage of incorporating this monomer lies in the potential for post-polymerization modification of the aromatic ring. For example, if the monomer contains a halogenated aromatic ring, the resulting polymer can be functionalized through cross-coupling reactions to introduce a wide range of chemical functionalities along the polymer chain. This allows for the creation of materials with specific reactivity, such as polymers that can act as scaffolds for catalysis, sensing, or bioconjugation.

The table below summarizes the potential applications of the derivatives.

| Application Area | Derivative Type | Potential Use |

| Chemical Biology | ||

| - Mechanistic Probes | Fluorescently labeled amides/esters | Visualization of cellular uptake and localization |

| Biotinylated or photo-reactive derivatives | Identification of biological targets | |

| - Precursors | Diazocompound from the methyl ester | Synthesis of complex molecules via C-H insertion/cyclopropanation |

| Halogenated derivatives | Synthesis of complex molecules via cross-coupling reactions | |

| Advanced Materials | ||

| - Functional Polymers | Ester or amide monomers | Creation of polymers with tunable properties |

| Halogenated monomers | Post-polymerization functionalization for specific applications |

Surface Functionalization for Catalytic or Sensing Applications

The functionalization of surfaces with organic molecules is a pivotal technique for creating advanced materials with tailored properties for catalysis and sensing. The molecular structure of this compound, featuring a terminal carboxylic acid group, an aromatic ring, and a reactive double bond, presents a versatile platform for attachment to various substrates and for subsequent chemical modifications.

The carboxylic acid moiety serves as a primary anchoring group for immobilization onto a wide range of surfaces, including metal oxides, polymers, and carbon-based materials. The method of attachment can significantly influence the stability, orientation, and density of the molecules on the surface, which in turn dictates the catalytic or sensing performance.

Immobilization Strategies

Several strategies can be employed to immobilize derivatives of this compound onto a surface:

Self-Assembled Monolayers (SAMs): On suitable substrates, such as gold or other noble metals when converted to a thiol derivative, or directly on metal oxides, these molecules can form highly ordered, single-layer films. The formation of SAMs is a spontaneous process driven by the chemical affinity of the head group (the carboxylate) to the surface and intermolecular van der Waals and π-π stacking interactions between the aromatic rings and alkyl chains. This bottom-up approach allows for precise control over the interfacial properties.

Covalent Bonding: For more robust and stable functionalization, covalent bonds can be formed between the carboxylic acid group and the surface. On materials with hydroxyl or amine functionalities, standard coupling chemistries, such as carbodiimide (B86325) activation, can be utilized to form ester or amide linkages.

Surface-Initiated Polymerization: The vinyl group in this compound and its derivatives can be exploited for surface-initiated polymerization (SIP). By first anchoring an initiator molecule to the surface, a dense layer of polymer brushes can be grown. This technique allows for the creation of thick, functional coatings that can significantly amplify the catalytic or sensing response.

Catalytic Applications

Surfaces functionalized with derivatives of this compound can be designed to act as heterogeneous catalysts. The aromatic ring and the butenoic acid backbone can be further modified with catalytically active groups. For instance, the introduction of transition metal complexes or specific organocatalytic moieties onto the phenyl ring could create a localized catalytic environment. The accessibility and activity of these catalytic sites would be highly dependent on the packing density and orientation of the molecules on the surface.

Sensing Applications

For sensing applications, the functionalized surface can be designed to selectively interact with target analytes. The aromatic ring of the this compound derivative can be tailored to provide specific recognition sites. For example, the incorporation of receptor units capable of hydrogen bonding or specific coordination with an analyte can lead to a measurable change in the surface properties upon binding. This change could be detected by various transduction methods, such as optical (e.g., surface plasmon resonance) or electrochemical techniques.

The ability to create patterned surfaces with these functional molecules also opens up possibilities for the development of sensor arrays for multiplexed detection.

Advanced Analytical Methodologies for Research on 4 4 Methylphenyl but 3 Enoic Acid

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic techniques are fundamental for isolating and determining the purity of chemical compounds. For a compound like 4-(4-methylphenyl)but-3-enoic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable tools.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary choice for the analysis of non-volatile, polar compounds like carboxylic acids. A typical HPLC method for this compound would likely involve a reversed-phase approach.

Hypothetical HPLC Parameters:

| Parameter | Illustrative Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This setup would separate this compound from its starting materials, byproducts, and potential impurities based on their differential partitioning between the stationary and mobile phases. The acidic mobile phase modifier (formic acid) is crucial for ensuring good peak shape for the carboxylic acid by suppressing its ionization.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the GC column, leading to poor peak shape and resolution. Therefore, derivatization is a common strategy. For this compound, a methylation reaction (e.g., using diazomethane (B1218177) or trimethylsilyldiazomethane) to form the more volatile methyl ester, methyl 4-(4-methylphenyl)but-3-enoate, would be a necessary first step.

Hypothetical GC Parameters for the Methyl Ester Derivative:

| Parameter | Illustrative Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This method would be effective for assessing the purity of the derivatized product and quantifying any volatile impurities.

Hyphenated Techniques for Reaction Monitoring and Product Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information.

LC-MS/MS for Metabolite Identification or Reaction Intermediate Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying compounds in complex mixtures, such as in the analysis of reaction intermediates or metabolites. An LC method similar to the one described for HPLC would be employed. The mass spectrometer would provide mass information for the eluting compounds.

In a hypothetical reaction to synthesize this compound, LC-MS could be used to monitor the disappearance of starting materials and the appearance of the product in real-time. For MS/MS analysis, the parent ion of the compound of interest would be isolated and fragmented to produce a characteristic fragmentation pattern, aiding in its structural confirmation.

GC-MS for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. Following the necessary derivatization to its methyl ester, GC-MS analysis of a sample containing this compound would allow for the separation of various components in a mixture and their subsequent identification based on their mass spectra. Each peak in the chromatogram would have an associated mass spectrum, which could be compared to spectral libraries for identification. This is particularly useful for identifying side-products in a synthesis reaction or for analyzing the composition of a complex sample.

Future Research Directions and Challenges for 4 4 Methylphenyl but 3 Enoic Acid

The exploration of substituted butenoic acid derivatives continues to be a fertile ground for chemical research, driven by their potential as synthetic intermediates and biologically active molecules. For the specific compound 4-(4-methylphenyl)but-3-enoic acid, several avenues of future research promise to unlock new applications and a deeper understanding of its chemical behavior. These directions involve innovative synthetic strategies, novel reactivity studies, and the integration of cutting-edge computational tools.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-methylphenyl)but-3-enoic acid, and what reaction conditions are typically employed?

- Methodological Answer : Synthesis often involves coupling reactions or functional group transformations. For example, analogous compounds like 2-(4-chlorophenyl)-3-methylbutanoic acid are synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce aromatic substituents. Reaction conditions (e.g., THF/water mixtures, LiOH for hydrolysis, and purification via preparative HPLC) are critical for yield optimization . Catalytic systems like palladium complexes may enhance stereochemical control in unsaturated systems .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm regiochemistry and substituent positions. For example, aromatic protons in analogous compounds (e.g., 4-fluoro-2-(3-methylphenyl)benzoic acid) show distinct splitting patterns in DMSO-d₆ .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₀O₂ for 4-methylcinnamic acid derivatives) .

- HPLC-PDA : Detects impurities and quantifies purity using reverse-phase columns (C18) with UV detection at λ ~254 nm .

Q. What are the primary research applications of this compound in pharmacological and material science studies?

- Methodological Answer :

- Pharmacology : Investigated as a precursor for anti-inflammatory or anticancer agents. Similar compounds (e.g., chromen-4-one derivatives) show enzyme inhibition via structure-activity relationship (SAR) studies .

- Material Science : Fluorinated analogs (e.g., 4-fluoro-2-(3-methylphenyl)benzoic acid) are explored for hydrophobic coatings due to enhanced thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. For hydrolysis steps, THF/water mixtures with LiOH at 25°C minimize side reactions .

- Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in aryl-alkene bond formation .

- Purification : Preparative HPLC with gradients (5–95% acetonitrile/water) isolates target compounds from byproducts .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Validate IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to confirm potency thresholds .

- Isomer Analysis : Cis/trans isomers (e.g., in 4-methylcinnamic acid) may exhibit divergent activities. Chiral HPLC or NOESY NMR distinguishes configurations .

- Computational Docking : Predict binding modes to targets (e.g., COX-2) using AutoDock Vina, correlating with experimental IC₅₀ data .

Q. How do computational methods contribute to predicting the reactivity and stability of this compound in different environments?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) models predict frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of substituents (e.g., methyl vs. fluoro groups) .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid membranes to evaluate stability under physiological conditions .

- In Silico Degradation Studies : SPARC software predicts hydrolysis rates at varying pH levels, guiding storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.